Lipophilicity (LogP) as a Driver of Solubility and Permeability
4-Phenylmorpholine-2,6-dione exhibits a calculated octanol-water partition coefficient (XLogP) of 1.6 . In contrast, the 4-(4-chlorophenyl) analog (CAS 30042-77-4) has a higher, more lipophilic LogP of 2.2 [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.6 (calculated XLogP) |
| Comparator Or Baseline | 4-(4-Chlorophenyl)morpholine-2,6-dione (CAS 30042-77-4) with LogP of 2.2 (calculated) |
| Quantified Difference | ΔLogP = -0.6 (Less lipophilic) |
| Conditions | Calculated property using software (e.g., ACD/Labs or similar). |
Why This Matters
A lower LogP suggests 4-Phenylmorpholine-2,6-dione has higher aqueous solubility and lower membrane permeability compared to its chlorinated analog, a critical parameter for formulation and in vitro assay design.
- [1] Molaid. (n.d.). 4-(2-chloro-phenyl)-morpholine-2,6-dione (CAS 30042-77-4). Retrieved April 19, 2026, from https://www.molaid.com/MS_20451943 View Source
